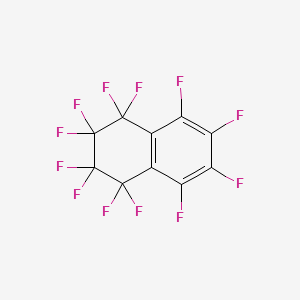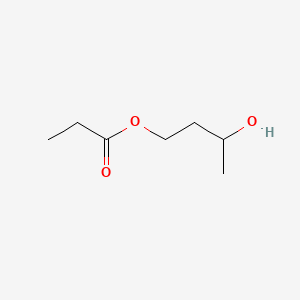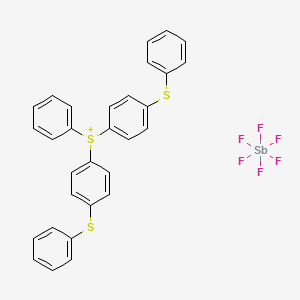
2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,10-テトラメチル-1-オキサスピロ(4,5)デカ-2,6-ジエン-8-オン 。 この化合物の分子式はC13H18O2 、分子量は206.2808 g/mol です 。これはラセミ混合物であり、左巻きと右巻きのエナンチオマーが同量含まれています。
2. 製法
合成経路と反応条件: 2,6,10,10-テトラメチル-1-オキサスピロ(4,5)デカ-2,6-ジエン-8-オンの合成は、通常、適切な前駆体を制御された条件下で環化することにより行われます。具体的な合成経路と反応条件は機密情報であり、目的の純度と収率に応じて異なる場合があります。
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模化学合成が用いられる場合があります。プロセスには、蒸留、結晶化、精製などの工程が含まれ、最終製品が得られます。
反応の種類:
酸化: この化合物は酸化反応を起こし、さまざまな酸化された誘導体を形成します。
還元: 還元反応は、この化合物を還元された形に変換できます。
置換: この化合物は、官能基が別の基に置き換わる置換反応に関与できます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。
置換試薬: ハロゲン、酸、塩基は、置換反応に頻繁に使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される可能性があり、還元によりアルコールが生成される可能性があります。
4. 科学研究への応用
化学: この化合物は、有機合成におけるビルディングブロックとして使用され、より複雑な分子を生成することを可能にします。
生物学: 生物学研究では、酵素の相互作用と代謝経路の研究に使用される可能性があります。
産業: 産業部門では、特殊化学物質や材料の製造に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,10-tetramethyl-1-oxaspiro(4,5)deca-2,6-dien-8-one typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
作用機序
2,6,10,10-テトラメチル-1-オキサスピロ(4,5)デカ-2,6-ジエン-8-オンが効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな生化学経路を調節することができ、所望の治療的または産業的結果をもたらします。関与する正確な分子標的と経路は、現在も研究中です。
類似の化合物:
- 2,6,10,10-テトラメチル-1-オキサスピロ(4,5)デカ-2,6-ジエン-8-オン
- 8,9-デヒドロテアスピロン
独自性: 2,6,10,10-テトラメチル-1-オキサスピロ(4,5)デカ-2,6-ジエン-8-オンの独自な構造的特徴、例えばスピロ環状骨格や特定の官能基は、他の類似化合物と区別されます
類似化合物との比較
- 2,6,10,10-tetramethyl-1-oxaspiro(4,5)deca-2,6-dien-8-one
- 8,9-dehydrotheaspirone
Uniqueness: The unique structural features of 2,6,10,10-tetramethyl-1-oxaspiro(4,5)deca-2,6-dien-8-one, such as its spirocyclic framework and specific functional groups, distinguish it from other similar compounds
特性
CAS番号 |
80722-28-7 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-2,9-dien-8-one |
InChI |
InChI=1S/C13H18O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5,7H,6,8H2,1-4H3 |
InChIキー |
PYBOFDINXIGETR-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2(O1)C(=CC(=O)CC2(C)C)C |
物理的記述 |
White powder; Woody floral aroma |
溶解性 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12759915.png)



![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)




![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
